REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.[Mn]([O-])(=O)(=O)=[O:11].[K+].[OH2:16]>>[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([C:8]([OH:11])=[O:16])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)C)Cl
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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STIRRING
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Details
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stirred for another 21/2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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The mixture was steam-distilled
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Type
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CUSTOM
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Details
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to remove unchanged
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Type
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FILTRATION
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Details
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filtered while hot
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Type
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WASH
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Details
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The residue was washed with hot water
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Type
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TEMPERATURE
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Details
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The filtrate and washings were cooled
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Type
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CUSTOM
|
Details
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The solid which separated
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Type
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EXTRACTION
|
Details
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was extracted with ether
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Type
|
EXTRACTION
|
Details
|
The ether extract
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Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=NC=C(C1)C(=O)O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |